3-[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID
Overview
Description
3-[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of both bromine and methoxy substituents on its benzoyl and phenyl rings, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes:
Amidation: The brominated product is then reacted with 3-(4-ethoxy-3-methoxyphenyl)propanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromine substituent can yield the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 3-[(3-bromo-4-formylbenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid.
Reduction: Formation of 3-[(4-methoxybenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid.
Substitution: Formation of 3-[(3-azido-4-methoxybenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, 3-[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features suggest it could be a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-chloro-4-methoxybenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid
- 3-[(3-bromo-4-hydroxybenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid
- 3-[(3-bromo-4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid
Uniqueness
Compared to similar compounds, 3-[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID is unique due to the presence of both bromine and methoxy substituents, which can influence its reactivity and biological activity. These features may enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Properties
IUPAC Name |
3-[(3-bromo-4-methoxybenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO6/c1-4-28-17-8-5-12(10-18(17)27-3)15(11-19(23)24)22-20(25)13-6-7-16(26-2)14(21)9-13/h5-10,15H,4,11H2,1-3H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJCIQBSKQEUPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C=C2)OC)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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